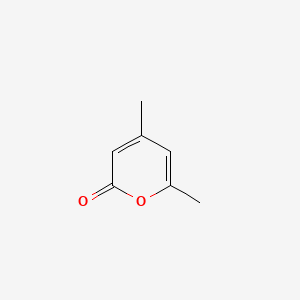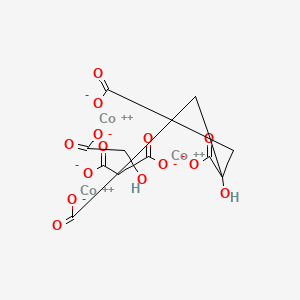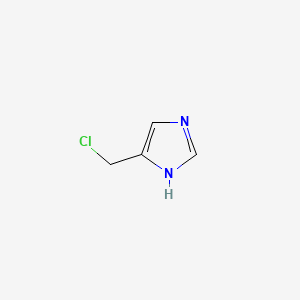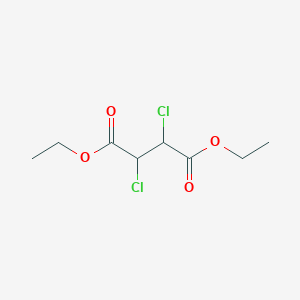
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid, abbreviated as (Z)-MBOA, is an organic compound that is used in various scientific research applications. It is a member of the family of organic compounds known as carboxylic acids and is composed of a carboxylic acid group with an amine group attached to the carbon atom at the 4-position. This compound has been studied extensively due to its potential applications in biomedical research, drug development, and other scientific research areas. In
Applications De Recherche Scientifique
Spectroscopic and Cytotoxicity Investigations
Two derivatives, including (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid (p-MOMA), were synthesized and explored through spectroscopic methods such as FT-IR and thermal analyses under argon atmosphere. The crystallographic structures were examined via X-ray diffraction, and theoretical calculations were conducted using DFT/B3LYP and HF methods. The derivatives demonstrated effectiveness against various carcinoma cells, highlighting a potential in cancer treatment research (Zayed, El-desawy, & Eladly, 2019).
Luminescent Lanthanide Complexes
The compound was used to synthesize solid rare earth complexes with lanthanum, europium, and terbium (LnL3.2H2O). These complexes were characterized using various techniques, and their luminescence spectra were studied, indicating the compound's role in enhancing the luminescence intensity of Eu and Tb, suggesting applications in luminescent materials (Duan, Yang, Liu, & Gao, 2008).
Metal Complex Synthesis
Complexes of cerium, thorium, and uranyl were synthesized using (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid. These complexes were analyzed through various techniques, revealing that the carboxylates coordinate in a bidentate manner. Luminescence studies showed strong emission, suggesting potential applications in catalysis and material science (Liu, Duan, & Zeng, 2009).
Photocatalytic Degradation of Toxic Phenols
The compound was implicated in a study for promoting sunlight-induced photocatalytic degradation of toxic phenols. This research emphasizes its role in environmental remediation, particularly in degrading aromatic substituted phenols from industrial discharges, showcasing its environmental application potential (Rani & Shanker, 2018).
Propriétés
IUPAC Name |
4-(2-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMERMZXFKZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289666 | |
| Record name | 2-Butenoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid | |
CAS RN |
36847-94-6 | |
| Record name | 4-[(2-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36847-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-METHOXYANILINO)-4-OXO-2-BUTENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















